Synthesis of 5-Carbethoxy-2-thiouracil from Diethyl Malonate: A Technical Guide
Synthesis of 5-Carbethoxy-2-thiouracil from Diethyl Malonate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the synthesis of 5-Carbethoxy-2-thiouracil, a valuable heterocyclic compound, starting from the readily available reagent, diethyl malonate. The synthesis is a two-step process involving the formation of an intermediate, diethyl ethoxymethylenemalonate (DEEMM), followed by a cyclocondensation reaction with thiourea. This document outlines the detailed reaction mechanisms, experimental protocols, and quantitative data associated with this synthetic route.
Synthetic Pathway Overview
The synthesis of 5-Carbethoxy-2-thiouracil from diethyl malonate proceeds through two key transformations:
-
Step 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM): Diethyl malonate is first converted to DEEMM through a condensation reaction with triethyl orthoformate, typically in the presence of a catalyst such as zinc chloride and acetic anhydride.
-
Step 2: Cyclocondensation with Thiourea: The intermediate, DEEMM, is then reacted with thiourea in the presence of a base, such as sodium ethoxide, to yield the final product, 5-Carbethoxy-2-thiouracil, via a cyclocondensation reaction.
The overall synthetic workflow is depicted below:
Figure 1: Overall synthetic workflow for the preparation of 5-Carbethoxy-2-thiouracil from diethyl malonate.
Experimental Protocols
Step 1: Synthesis of Diethyl Ethoxymethylenemalonate (DEEMM)
This procedure is adapted from a well-established method for the synthesis of DEEMM.[1]
Reaction:
Materials:
| Reagent | Molecular Weight | Moles | Quantity |
| Diethyl Malonate | 160.17 g/mol | 6.0 | 960 g |
| Triethyl Orthoformate | 148.20 g/mol | 6.75 | 1000 g |
| Acetic Anhydride | 102.09 g/mol | 12.3 | 1260 g |
| Anhydrous Zinc Chloride | 136.30 g/mol | - | 0.5 g |
Procedure:
-
A 5-liter, three-necked flask is equipped with a thermometer, a gas inlet tube, and a 12-inch column packed with Berl Saddles, attached to a still head and condenser.
-
The flask is charged with triethyl orthoformate (1000 g), acetic anhydride (1260 g), diethyl malonate (960 g), and anhydrous zinc chloride (0.5 g).
-
The mixture is agitated with a stream of dry air for 5 minutes.
-
The reaction mixture is heated as follows:
-
102–115°C for 2.5 hours
-
115–127°C for 7 hours (after the eighth hour of heating, an additional 250 g of acetic anhydride and 200 g of triethyl orthoformate are added)
-
127–145°C for 2 hours
-
145–155°C for 2 hours
-
-
After a total of 13.5 hours of heating, the mixture is cooled to room temperature and filtered to remove suspended zinc salts.
-
The filtrate is distilled under reduced pressure (15–20 mm Hg) until the temperature at the still head reaches 100°C.
-
The distillation is then continued at a lower pressure (0.25 mm Hg) to collect the product.
Quantitative Data:
| Parameter | Value | Reference |
| Yield | 650–780 g (50–60%) | [1] |
| Boiling Point | 108–110°C at 0.25 mm Hg | [1] |
| Appearance | Colorless to pale yellow liquid | [2] |
| Odor | Fruity | [2] |
Step 2: Synthesis of 5-Carbethoxy-2-thiouracil
This representative procedure is based on analogous cyclocondensation reactions of DEEMM with thiourea derivatives and the synthesis of related thiobarbiturates.
Reaction Mechanism:
The reaction proceeds via a nucleophilic attack of the thiourea on the electrophilic double bond of DEEMM, followed by an intramolecular cyclization and elimination of ethanol to form the stable thiouracil ring.
Figure 2: Simplified reaction mechanism for the formation of 5-Carbethoxy-2-thiouracil.
Materials:
| Reagent | Molecular Weight | Moles | Quantity (Representative) |
| Diethyl Ethoxymethylenemalonate | 216.22 g/mol | 0.1 | 21.6 g |
| Thiourea | 76.12 g/mol | 0.1 | 7.6 g |
| Sodium Ethoxide | 68.05 g/mol | 0.11 | 7.5 g |
| Absolute Ethanol | 46.07 g/mol | - | 200 mL |
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve sodium ethoxide (7.5 g) in absolute ethanol (200 mL).
-
To this solution, add thiourea (7.6 g) and stir until dissolved.
-
Add diethyl ethoxymethylenemalonate (21.6 g) dropwise to the reaction mixture.
-
After the addition is complete, heat the mixture to reflux and maintain for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the reaction mixture with a suitable acid (e.g., acetic acid or dilute HCl) to precipitate the product.
-
Filter the precipitate, wash with cold ethanol and then water.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol/water mixture) to obtain pure 5-Carbethoxy-2-thiouracil.
Product Characterization
Quantitative Data for 5-Carbethoxy-2-thiouracil:
| Parameter | Value | Reference |
| CAS Number | 38026-46-9 | [3] |
| Molecular Formula | C₇H₈N₂O₃S | [3] |
| Molecular Weight | 200.22 g/mol | [3] |
| Appearance | White to off-white powder | |
| Purity | ≥98% | [3] |
Logical Relationships in Synthesis
The successful synthesis of 5-Carbethoxy-2-thiouracil is dependent on a series of logical relationships between the reactants and reaction conditions.
Figure 3: Logical relationships in the two-step synthesis.
This guide provides a comprehensive framework for the synthesis of 5-Carbethoxy-2-thiouracil from diethyl malonate. Researchers are encouraged to adapt and optimize the provided protocols to suit their specific laboratory conditions and scale requirements.
